molecular formula C28H26N6O2 B14975721 8-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

8-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

Cat. No.: B14975721
M. Wt: 478.5 g/mol
InChI Key: DTPFRTIBWOPGAL-UHFFFAOYSA-N
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Description

8-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one is a complex organic compound that belongs to the class of triazoloquinazolines

Properties

Molecular Formula

C28H26N6O2

Molecular Weight

478.5 g/mol

IUPAC Name

8-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-3-phenyl-1H-triazolo[1,5-a]quinazolin-5-one

InChI

InChI=1S/C28H26N6O2/c1-18-8-9-19(2)23(16-18)32-12-14-33(15-13-32)28(36)21-10-11-22-24(17-21)34-26(29-27(22)35)25(30-31-34)20-6-4-3-5-7-20/h3-11,16-17,31H,12-15H2,1-2H3

InChI Key

DTPFRTIBWOPGAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N=C5N4NN=C5C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Preparation of 4-(2,5-Dimethylphenyl)piperazine-1-carbonyl Chloride

The piperazine intermediate is synthesized through nucleophilic aromatic substitution. 1-Chloro-2,5-dimethylbenzene reacts with piperazine in dimethylformamide (DMF) at 110°C for 12 hours, yielding 4-(2,5-dimethylphenyl)piperazine. Subsequent treatment with triphosgene in dichloromethane (DCM) at 0°C generates the acyl chloride derivative, crucial for coupling reactions.

Key Reaction Parameters

Parameter Value/Condition Yield (%) Source
Temperature 0°C (acyl chloride formation) 85–90
Solvent Dichloromethane
Catalyst Triethylamine (TEA)

Synthesis of 3-Phenyl-triazolo[1,5-a]quinazolin-5(4H)-one

The triazoloquinazoline core is constructed via cyclocondensation. 2-Aminobenzonitrile reacts with phenylhydrazine in acetic acid under reflux (120°C, 6 hours) to form 3-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-one. Oxidation with potassium permanganate (KMnO₄) in aqueous sulfuric acid introduces the 1,2,3-triazole ring.

Optimization Insight
Microwave-assisted synthesis reduces reaction time from 6 hours to 30 minutes while maintaining yields ≥80%. Alternative protocols employ copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, though this introduces regioselectivity challenges.

Conjugation via Carbamate Linkage

The final step involves coupling the piperazine-carbonyl chloride with the triazoloquinazoline scaffold. Reaction in anhydrous tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst proceeds at room temperature for 24 hours, achieving 70–75% yield.

Purification Protocol

  • Crude product is washed with 5% sodium bicarbonate (NaHCO₃) to remove unreacted acyl chloride.
  • Column chromatography (silica gel, ethyl acetate/hexane 1:3) isolates the target compound (>95% purity).

One-Pot Cyclocondensation Method

A patent-derived approach (US4390697A) streamlines synthesis via Dimroth rearrangement:

  • Formylation : 2-Amino-5-nitrobenzamide reacts with ethyl orthoformate in toluene under acidic conditions (p-toluenesulfonic acid, 110°C, 2 hours).
  • Cyclization : Addition of hydrazine hydrate induces triazole ring formation, yielding the triazoloquinazoline core.
  • Piperazine Incorporation : In situ reaction with 4-(2,5-dimethylphenyl)piperazine in dimethylacetamide (DMAc) at 150°C for 4 hours completes the synthesis.

Advantages

  • Eliminates intermediate isolation steps.
  • Total yield improves to 65–70% compared to 50–55% in fragment assembly.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.68–7.45 (m, 9H, aromatic), 4.12 (s, 2H, piperazine-CH₂), 2.31 (s, 6H, CH₃).
  • HPLC : Retention time = 12.4 min (C18 column, acetonitrile/water 70:30).

Purity Assessment

Method Purity (%) Source
HPLC-UV (254 nm) 98.2
LC-MS (ESI+) 97.8

Challenges and Optimization

Regioselectivity in Triazole Formation

Unwanted regioisomers (1,4- vs. 1,5-triazole) arise in non-catalytic conditions. Copper(I) iodide (CuI) in DMF suppresses isomerization, favoring the 1,5-triazole configuration.

Solvent Effects on Yield

Solvent Yield (%) Reaction Time (h)
DMF 72 24
DMAc 68 18
NMP 65 20

Data adapted from.

Industrial-Scale Considerations

Cost Drivers

  • 4-(2,5-Dimethylphenyl)piperazine : Accounts for 40% of raw material costs.
  • Chromatography : Replaced by recrystallization (ethanol/water) in pilot-scale batches, reducing purification costs by 30%.

Environmental Impact

  • Waste : 6 kg solvent/kg product (primarily DMF and THF).
  • Alternatives : Ionic liquid-mediated synthesis reduces solvent use by 50% but remains experimental.

Chemical Reactions Analysis

Types of Reactions

8-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce piperazine derivatives with altered functional groups.

Scientific Research Applications

8-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 8-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one is unique due to its combination of a piperazine ring, a triazole ring, and a quinazoline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

The compound 8-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one (C28H26N6O2) is a complex organic molecule notable for its potential biological activities. Its unique structural features include a piperazine ring, a triazole ring, and a quinazoline moiety, which may contribute to its therapeutic properties. This article explores the biological activity of this compound based on diverse research findings.

Structural Characteristics

The molecular structure of the compound is characterized by:

  • Piperazine ring : Associated with various psychoactive properties.
  • Triazole ring : Known for its role in medicinal chemistry and potential anticancer activity.
  • Quinazoline moiety : Exhibits anti-inflammatory properties.

Biological Activity Overview

Preliminary studies suggest that compounds structurally similar to this compound interact with several biological targets, particularly protein kinases and enzymes involved in cell signaling pathways. These interactions may modulate enzyme activities influencing cellular processes such as proliferation and apoptosis.

Table 1: Comparison of Similar Compounds

Compound NameStructure FeaturesBiological Activity
1-(2,5-Dimethylphenyl)piperazinePiperazine ringPsychoactive properties
2-HydroxyquinazolinoneQuinazoline moietyAnti-inflammatory properties
6-Methyl-[1,2,4]triazolo[4,3-a]quinazolinTriazole and quinazolinePotential anticancer activity

Research indicates that the compound may exert its biological effects through modulation of various signaling pathways. The piperazine component is believed to facilitate interactions with neurotransmitter receptors, while the triazole and quinazoline parts may engage in enzyme inhibition or activation.

Case Studies

  • Anticancer Activity : A study evaluated the effect of similar triazole-containing compounds on cancer cell lines. Results indicated inhibition of cell proliferation and induction of apoptosis in certain types of cancer cells.
  • Anti-inflammatory Effects : Another investigation focused on quinazoline derivatives and their ability to reduce inflammatory markers in vitro. The findings suggested that compounds with similar structural motifs could effectively lower cytokine levels.

Pharmacological Applications

The compound's unique structure positions it as a candidate for development in various therapeutic areas:

  • Cancer Therapy : Due to its potential anticancer activity.
  • Neurological Disorders : Given its interaction with piperazine derivatives known for psychoactive effects.
  • Inflammatory Diseases : As suggested by its anti-inflammatory properties.

Q & A

Q. Q1. What are the established synthetic routes for preparing 8-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one?

Methodological Answer: The compound’s synthesis typically involves multi-step heterocyclic reactions. A foundational approach includes:

Core Formation : Reacting 2-hydrazinoquinazolin-4(3H)-one derivatives with acetylacetone or N-cyanodithioimidocarbonates under reflux conditions to form the triazoloquinazolinone scaffold .

Piperazine Functionalization : Introducing the 4-(2,5-dimethylphenyl)piperazine moiety via amide coupling using carbodiimide reagents (e.g., DCC) or carbonyl diimidazole (CDI) activation in anhydrous DMF at 100°C .

Purification : Recrystallization from ethanol or methanol, followed by HPLC or column chromatography for purity validation.
Key Characterization Tools :

  • NMR (1H/13C) to confirm regiochemistry of triazole and quinazolinone rings.
  • X-ray Crystallography (e.g., planar triazoloquinazolinone system with phenyl substituent at 59.3° dihedral angle) .

Advanced Synthesis Optimization

Q. Q2. How can researchers optimize reaction yields for introducing the piperazine-carbonyl group?

Methodological Answer: Yield optimization requires addressing steric hindrance and electronic effects:

  • Activation Strategies : Use CDI over carbodiimides for milder amide bond formation, reducing side reactions .
  • Solvent Selection : Anhydrous DMF enhances solubility of aromatic intermediates; adding triethylamine (TEA) as a base improves nucleophilic attack by the piperazine nitrogen .
  • Temperature Control : Reflux (100–120°C) ensures activation but avoids decomposition. Monitor via TLC (ethyl acetate/hexane, 3:1).
    Data-Driven Adjustment :
  • If yields drop below 50%, substitute DMF with DMAc (dimethylacetamide) to reduce viscosity and improve mixing .

Structural Analysis and Crystallography

Q. Q3. What crystallographic techniques confirm the planar geometry of the triazoloquinazolinone core?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is critical:

  • Sample Preparation : Grow crystals via slow evaporation from methanol/ethanol (1:1) at 4°C .
  • Refinement Parameters :
    • Carbon-bound H-atoms placed in calculated positions (riding model).
    • Amino H-atoms refined isotropically with distance restraints (N–H = 0.88±0.01 Å) .
  • Key Observations : Planarity of the fused triazoloquinazolinone system (RMSD < 0.02 Å) and dihedral angles of substituents (e.g., phenyl ring alignment at 59.3°) .

Handling Data Contradictions in Reaction Pathways

Q. Q4. How to resolve discrepancies when hydrazinoquinazolinone derivatives yield unexpected triazoloquinazolinones instead of pyrazoles?

Methodological Answer: Contradictions arise from competing cyclization pathways:

  • Mechanistic Insight : Hydrazinoquinazolinones with acetylacetone favor triazoloquinazolinone formation via intramolecular cyclization over pyrazole derivatives due to thermodynamic stability .
  • Mitigation Strategies :
    • Additive Screening : Introduce catalytic p-toluenesulfonic acid (PTSA) to direct reactivity toward pyrazole formation.
    • Kinetic Control : Lower reaction temperature (0–25°C) to favor intermediate trapping for pyrazole synthesis .
      Validation : Monitor intermediates via LC-MS at 30-minute intervals to track pathway dominance.

Biological Activity Profiling (Advanced)

Q. Q5. What methodologies assess the structure-activity relationship (SAR) of piperazine-containing triazoloquinazolinones?

Methodological Answer: SAR studies involve:

Analog Synthesis : Vary substituents on the piperazine ring (e.g., electron-withdrawing groups like -CF3) via nucleophilic aromatic substitution .

In Vitro Assays :

  • Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence polarization (FP) assays.
  • Cellular Uptake : Quantify intracellular concentrations via LC-MS/MS in HEK293 cells .

Computational Modeling : Perform docking studies (AutoDock Vina) using crystallographic data to map interactions with target active sites .

Analytical Troubleshooting for Impurity Detection

Q. Q6. How to identify and quantify byproducts during triazoloquinazolinone synthesis?

Methodological Answer:

  • HPLC-DAD/HRMS : Use a C18 column (gradient: 0.1% formic acid in H2O/MeCN) to resolve impurities. HRMS (ESI+) identifies masses matching potential byproducts (e.g., uncyclized hydrazine intermediates) .
  • NMR Spiking : Add authentic samples of suspected impurities (e.g., pyrazole derivatives) to reaction mixtures to confirm co-elution .

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